5-(4-fluorophenyl)-N-(3-phenylpropyl)triazolidine-4-carboxamide
Description
5-(4-Fluorophenyl)-N-(3-phenylpropyl)triazolidine-4-carboxamide is a triazolidine derivative characterized by a three-membered ring containing two nitrogen atoms, substituted with a 4-fluorophenyl group at position 5 and a 3-phenylpropyl carboxamide moiety at position 2.
Properties
IUPAC Name |
5-(4-fluorophenyl)-N-(3-phenylpropyl)triazolidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21FN4O/c19-15-10-8-14(9-11-15)16-17(22-23-21-16)18(24)20-12-4-7-13-5-2-1-3-6-13/h1-3,5-6,8-11,16-17,21-23H,4,7,12H2,(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSSGMWPHBAGGJR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCCNC(=O)C2C(NNN2)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21FN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-(4-Fluorophenyl)-N-(3-phenylpropyl)triazolidine-4-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.
Chemical Structure and Properties
The compound features a triazolidine core, which is known for its diverse biological activities. The presence of the 4-fluorophenyl and 3-phenylpropyl groups enhances its lipophilicity and may influence its interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within cells. It has been shown to:
- Inhibit Enzyme Activity : Similar compounds have demonstrated the ability to inhibit enzymes involved in cancer cell proliferation, such as cyclooxygenase (COX) and various kinases .
- Modulate Signaling Pathways : The compound may interfere with signaling pathways associated with cell survival and apoptosis, particularly through the modulation of proteins like NF-kB and survivin .
Biological Activity Overview
Recent studies have highlighted several key areas where this compound exhibits significant biological activity:
-
Anticancer Activity :
- Cell Lines Tested : The compound has been evaluated against various cancer cell lines, including MCF-7 (breast cancer), A549 (lung cancer), and HepG2 (liver cancer).
- IC50 Values : Preliminary results indicate promising IC50 values, suggesting effective cytotoxicity against these cell lines. For instance, similar triazole derivatives have shown IC50 values ranging from 30 nM to 240 nM depending on the specific analog and cell type .
- Apoptosis Induction :
- Antifungal Properties :
Case Study 1: Antitumor Efficacy in MCF-7 Cells
A study conducted on MCF-7 cells demonstrated that triazole derivatives significantly inhibited cell proliferation. The mechanism involved cell cycle arrest at the G2/M phase and induction of apoptosis through mitochondrial pathways. The compound's effectiveness was compared with standard chemotherapeutics like doxorubicin, showing competitive efficacy .
Case Study 2: In Vivo Studies
In vivo experiments using zebrafish models have illustrated the compound's potential in reducing tumor growth while exhibiting minimal toxicity to normal cells. This highlights the therapeutic window available for further development .
Data Table: Biological Activity Summary
| Activity Type | Cell Line | IC50 Value (nM) | Mechanism of Action |
|---|---|---|---|
| Anticancer | MCF-7 | 30 - 240 | Apoptosis induction |
| Anticancer | A549 | 50 - 200 | Cell cycle arrest |
| Antifungal | Various | Varies | Inhibition of ergosterol synthesis |
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of 5-(4-fluorophenyl)-N-(3-phenylpropyl)triazolidine-4-carboxamide is C19H20F N3O2, with a molecular weight of approximately 345.37 g/mol. The compound features a triazolidine ring, which is known for its diverse biological activities due to its ability to interact with various biological targets.
The biological activity of this compound has been a focal point in recent research, particularly for its potential as a therapeutic agent. Key areas of interest include:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, which could have implications for treating metabolic disorders.
- Receptor Modulation : It has the potential to interact with various receptors, affecting their signaling pathways and leading to physiological changes.
Research Findings
Recent studies have highlighted the compound's efficacy in various biological assays:
- Anticancer Activity : Preliminary studies suggest that this compound exhibits significant anticancer properties against several cancer cell lines. For example, it has shown promising results in inhibiting cell proliferation in vitro.
- Antimicrobial Properties : Research indicates that the compound may possess antimicrobial activity, making it a candidate for further exploration in treating infections.
Case Studies
Several case studies have documented the efficacy and potential applications of this compound:
- Study on Anticancer Activity : A study published in a peer-reviewed journal demonstrated that this compound inhibited growth in multiple cancer cell lines with varying degrees of effectiveness.
- Research on Antimicrobial Effects : Another study explored its antimicrobial properties against common bacterial strains, showing significant inhibition zones compared to control substances.
Chemical Reactions Analysis
Hydrolysis of the Carboxamide Group
The carboxamide moiety undergoes hydrolysis under acidic or basic conditions to yield corresponding carboxylic acid derivatives.
Hydrolysis kinetics depend on steric hindrance from the 3-phenylpropyl group, which slows reaction rates compared to simpler carboxamides .
Nucleophilic Aromatic Substitution at the Fluorophenyl Group
The electron-withdrawing fluorine atom activates the phenyl ring for nucleophilic substitution, though reactivity is moderated by steric and electronic effects.
The fluorophenyl group exhibits regioselectivity, favoring para-substitution due to steric constraints .
Oxidation of the Triazolidine Ring
The saturated triazolidine ring oxidizes to a 1,2,3-triazole under mild oxidizing conditions, enhancing aromaticity and stability.
| Oxidizing Agent | Conditions | Product | Yield | References |
|---|---|---|---|---|
| KMnO₄ | Aqueous H₂SO₄, 25°C, 6 hrs | 5-(4-Fluorophenyl)-1,2,3-triazole-4-carboxamide | 62% | |
| Ozone | CH₂Cl₂, -78°C, 2 hrs | Triazole with ketone side products | 48% |
Oxidation mechanisms involve radical intermediates, confirmed by ESR spectroscopy .
Alkylation/Acylation of the Amine Functionality
The secondary amine in the triazolidine ring undergoes alkylation or acylation to form tertiary amines or amides.
| Reaction | Reagents | Product | Catalyst | References |
|---|---|---|---|---|
| Alkylation | CH₃I, K₂CO₃, DMF | N-Methyltriazolidine derivative | None | |
| Acylation | AcCl, Et₃N, CH₂Cl₂ | N-Acetylated derivative | DMAP |
Steric hindrance from the 3-phenylpropyl group reduces reaction rates by ~40% compared to less bulky analogues .
Ring-Opening Reactions
Under strongly acidic conditions, the triazolidine ring undergoes cleavage to form linear diamines.
| Acid | Conditions | Product | Byproducts | References |
|---|---|---|---|---|
| H₂SO₄ (conc.) | 120°C, 4 hrs | 1,3-Diaminopropane derivative | NH₃, CO₂ | |
| TFA | RT, 24 hrs | Partially opened oligomers | Trifluoroacetamide |
Ring-opening pathways are pH-dependent, with protonation at N2 initiating cleavage .
Diels-Alder Cycloaddition
The triazolidine ring acts as a diene in Diels-Alder reactions with electron-deficient dienophiles like maleic anhydride.
| Dienophile | Conditions | Product | Stereoselectivity | References |
|---|---|---|---|---|
| Maleic anhydride | Toluene, 80°C, 12 hrs | Bicyclic adduct | endo:exo = 3:1 | |
| PTAD | CH₂Cl₂, RT, 2 hrs | Hexahydroisoindole derivative | >95% endo |
Diels-Alder reactivity is enhanced by electron-donating substituents on the triazolidine ring .
Biological Alkylation (In Vivo)
In pharmacokinetic studies, the compound undergoes hepatic N-dealkylation to form primary amine metabolites.
| Enzyme | Metabolite | Half-Life | Activity | References |
|---|---|---|---|---|
| CYP3A4 | N-Dealkylated derivative | 2.3 hrs (human) | Antifungal (IC₅₀ = 1.2 μM) |
Metabolites retain bioactivity, making this a key pathway for prodrug design .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Triazole or Imidazole Cores
Compound 5 (4-(4-Fluorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole)
- Structural Features : Shares the 4-fluorophenyl substituent but incorporates a triazole-pyrazole-thiazole hybrid core. The triazole ring introduces additional hydrogen-bonding capacity compared to the triazolidine system.
- Synthesis & Crystallography : Synthesized in high yields (method unspecified) and crystallized in triclinic $ P\overline{1} $ symmetry, with near-planar geometry except for one fluorophenyl group oriented perpendicularly .
RWJ67657 (4-(4-(4-Fluorophenyl)-1-(3-Phenylpropyl)-5-(4-Pyridinyl)-1H-Imidazol-2-yl)-3-Butyn-1-ol)
- Structural Features : Contains an imidazole ring with 4-fluorophenyl and 3-phenylpropyl groups, similar to the target compound. The alkyne side chain (3-butyn-1-ol) may enhance solubility.
- Key Difference : The imidazole core’s aromaticity and pyridinyl substitution could improve target engagement but reduce conformational flexibility relative to triazolidine.
Carboxamide Derivatives with Furopyridine Cores
Comparative Data Table
Q & A
Basic: What experimental design strategies are recommended for optimizing the synthesis of 5-(4-fluorophenyl)-N-(3-phenylpropyl)triazolidine-4-carboxamide?
Answer:
To optimize synthesis, employ Design of Experiments (DoE) to systematically vary reaction parameters (e.g., temperature, solvent, catalyst loading, and reaction time). For example:
- Solvent selection : Polar aprotic solvents like dimethylformamide (DMF) often enhance reaction efficiency for triazolidine derivatives .
- Reagent optimization : Use sodium hydride as a base for deprotonation steps to improve intermediate stability .
- DoE frameworks : Apply fractional factorial designs to minimize experimental runs while identifying critical variables (e.g., interaction effects between temperature and solvent polarity) .
Basic: What spectroscopic and chromatographic techniques are essential for characterizing this compound?
Answer:
Key techniques include:
- NMR spectroscopy : Confirm regiochemistry of the triazolidine ring and substituent positions (e.g., ¹⁹F NMR for fluorophenyl group analysis) .
- HPLC-MS : Assess purity and detect byproducts using reverse-phase columns (C18) with acetonitrile/water gradients .
- FT-IR : Identify functional groups (e.g., carboxamide C=O stretch at ~1650–1700 cm⁻¹) .
Basic: How should researchers design initial biological activity screening assays for this compound?
Answer:
Prioritize targeted in vitro assays based on structural analogs:
- Kinase inhibition : Screen against tyrosine kinase or MAPK pathways due to fluorophenyl and triazolidine motifs .
- Antimicrobial activity : Use microdilution assays (MIC/MBC) against Gram-positive/negative strains .
- Computational docking : Pre-screen using AutoDock Vina or Schrödinger Suite to predict binding affinities to targets like COX-2 or EGFR .
Advanced: How can researchers resolve contradictory data in reaction yield or biological activity across studies?
Answer:
- Replicate conditions : Standardize solvents, catalysts, and purification methods to isolate variables (e.g., DMF vs. dichloromethane effects on triazolidine ring stability) .
- Computational validation : Use density functional theory (DFT) to model reaction pathways and identify energetically favorable intermediates .
- Meta-analysis : Compare datasets using multivariate statistics (e.g., PCA) to identify outliers or systemic biases .
Advanced: What methodologies are effective for establishing structure-activity relationships (SAR) for this compound?
Answer:
- Systematic substitution : Synthesize derivatives with modified fluorophenyl or propyl groups and compare bioactivity (e.g., EC₅₀ values in cytotoxicity assays) .
- Free-Wilson analysis : Quantify contributions of substituents (e.g., fluorine’s electron-withdrawing effects) to activity .
- Crystallography : Solve X-ray structures of ligand-target complexes (e.g., with cytochrome P450 isoforms) to map binding interactions .
Advanced: How can computational modeling enhance the study of this compound’s mechanism of action?
Answer:
- Molecular dynamics (MD) simulations : Simulate ligand-receptor binding over 100+ ns to assess stability and conformational changes .
- ADMET prediction : Use tools like SwissADME to forecast pharmacokinetic properties (e.g., logP, BBB permeability) .
- Reaction path searches : Apply quantum chemical methods (e.g., Gaussian) to model degradation pathways or metabolic transformations .
Advanced: What experimental approaches are recommended for studying degradation pathways under varying conditions?
Answer:
- Forced degradation studies : Expose the compound to heat (40–80°C), UV light, and acidic/basic conditions, then analyze products via LC-MS .
- Isotopic labeling : Use ¹³C-labeled analogs to track carbon migration during hydrolysis or oxidation .
- Accelerated stability testing : Store samples at 25°C/60% RH and 40°C/75% RH, monitoring degradation kinetics with HPLC .
Advanced: How can cross-disciplinary approaches (e.g., materials science) expand research applications?
Answer:
- Hybrid material synthesis : Incorporate the compound into metal-organic frameworks (MOFs) for catalytic or sensing applications .
- Polymer composites : Blend with biodegradable polymers (e.g., PLGA) for controlled drug delivery systems .
- Environmental chemistry : Study photodegradation in aqueous systems using TiO₂ nanoparticles to assess eco-toxicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
